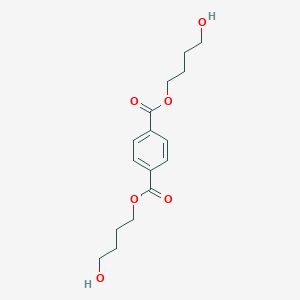

Bis(4-hydroxybutyl) terephthalate

Vue d'ensemble

Description

Bis(4-hydroxybutyl) terephthalate is a chemical used as a reaction component in the production of polyesters . It can also be used as a reagent for the synthesis of other chemicals, such as pharmaceuticals . It is an intermediate formed in the synthesis of Cyclotris (1,4-butylene Terephthalate), a cyclic trimer of poly (butylene terephthalate), a thermoplastic engineering polymer .

Synthesis Analysis

Bis(4-hydroxybutyl) terephthalate (BHBT) was synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . Transurethane polycondensation of 1,6-bis (hydroxyethyloxy carbonyl amino) hexane (BHCH) with BHBT at different BHCH/BHBT molar ratios was carried out at 170 °C under a reduced pressure of 3 mmHg for different time .

Chemical Reactions Analysis

The kinetics of polycondensation and copolycondensation reactions were investigated using bis(4-hydroxybutyl) terephthalate (BHBT) and bis (2-hydroxyethyl) terephthalate (BHET) as monomers . BHBT was prepared by ester interchange reaction of dimethyl terephthalate and 1,4-butanediol .

Physical And Chemical Properties Analysis

Bis(4-hydroxybutyl) terephthalate has a molecular weight of 310.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 12 rotatable bonds . Its exact mass is 310.14163842 g/mol and its monoisotopic mass is 310.14163842 g/mol . Its topological polar surface area is 93.1 Ų .

Applications De Recherche Scientifique

Synthesis of Poly(1,4-butylene terephthalate)

BHBT has been used in the synthesis of poly(1,4-butylene terephthalate). The process involves the transesterification of BHBT, with titanium iso-propoxide found to be a superior catalyst for this process compared to metal acetates .

Non-Isocyanate Thermoplastic Polyurethanes

BHBT has been used in the synthesis of non-isocyanate thermoplastic polyurethanes (NI-TPUs). This involves the transurethane polycondensation of 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) with BHBT . The resulting NI-TPUs exhibit good tensile strength and toughness .

Thermoplastic Elastomers

BHBT has been used in the synthesis of novel thermoplastic elastomers. These are based on ABA-type triblock prepolymers, poly[(propylene oxide)–(dimethylsiloxane)–(propylene oxide)] (PPO-PDMS-PPO), as the soft segments, and poly(butylene terephthalate) (PBT), as the hard segments .

Biomedical Engineering

Due to its versatile properties, BHBT finds applications in biomedical engineering. However, the specific applications in this field are not detailed in the search results.

Material Science

BHBT is also used in material science applications. The specific applications in this field are not detailed in the search results.

Polymer Synthesis

BHBT is used in various polymer synthesis applications. The specific applications in this field are not detailed in the search results.

Mécanisme D'action

Target of Action

Bis(4-hydroxybutyl) terephthalate (BHBT) is primarily used in the synthesis of polymers, specifically non-isocyanate thermoplastic polyurethanes (NI-TPUs) . The primary targets of BHBT are the monomers that it interacts with during the polymerization process .

Mode of Action

BHBT is synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . It then undergoes transurethane polycondensation with 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) at different BHCH/BHBT molar ratios . This process is carried out at 170 °C under a reduced pressure of 3 mmHg . The interaction between BHBT and BHCH results in the formation of NI-TPUs .

Biochemical Pathways

The biochemical pathway involved in the action of BHBT is the polymerization process. This process involves the reaction of BHBT with BHCH to form NI-TPUs . The polymerization process is catalyzed by titanium iso-propoxide .

Result of Action

The result of BHBT’s action is the formation of NI-TPUs . These polymers exhibit a number of desirable properties, including a high melting point ™, good tensile strength, and good toughness . The introduction of dibutylene terephthalate units into the polymer structure improves the mechanical properties .

Action Environment

The action of BHBT is influenced by several environmental factors. The temperature and pressure conditions under which the polycondensation reaction occurs are critical for the successful formation of NI-TPUs . Additionally, the presence of a catalyst, such as titanium iso-propoxide, is necessary for the transesterification process .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451455 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-hydroxybutyl) terephthalate | |

CAS RN |

23358-95-4 | |

| Record name | bis(hydroxybutyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxybutyl) terephthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)